molecular formula C24H21Cl2N3O B5757283 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone

1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone

Cat. No.: B5757283
M. Wt: 438.3 g/mol
InChI Key: ZPMUQRJHSHASDR-WPWMEQJKSA-N
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Description

1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone, also known as BDPI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the imidazolidinone class of compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone works by inhibiting the activity of certain enzymes and proteins in the body that are involved in various biological processes. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of cell cycle and neuronal function. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific biological process that is being targeted. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone in lab experiments include its stability, purity, and wide range of biological activities. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on 1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone, including the development of more specific and potent analogs, the exploration of its use in combination with other therapeutic agents, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in a wide range of diseases and conditions.
In conclusion, this compound is a promising therapeutic agent that has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Its complex mechanisms of action and wide range of biological activities make it a valuable tool for scientific research, and there are many potential future directions for its development and use.

Synthesis Methods

1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzaldehyde with benzylamine and 1-phenylethylamine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of this compound.

Scientific Research Applications

1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone has been studied extensively for its potential as a therapeutic agent in various diseases and conditions. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O/c1-17(19-10-6-3-7-11-19)27-29-23(30)16-28(15-18-8-4-2-5-9-18)24(29)20-12-13-21(25)22(26)14-20/h2-14,24H,15-16H2,1H3/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMUQRJHSHASDR-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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